(R)-2-Chloro-2-oxo-1-phenylethyl dichloroacetate
Description
(R)-2-Chloro-2-oxo-1-phenylethyl dichloroacetate is a chiral organochlorine compound primarily utilized in organic synthesis as an acylating agent. Its structure features a phenyl group, a dichloroacetate ester, and a stereogenic center at the R-configuration.
Structure
3D Structure
Properties
CAS No. |
40512-60-5 |
|---|---|
Molecular Formula |
C10H7Cl3O3 |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
[(1R)-2-oxo-1-phenylethyl] 2,2,2-trichloroacetate |
InChI |
InChI=1S/C10H7Cl3O3/c11-10(12,13)9(15)16-8(6-14)7-4-2-1-3-5-7/h1-6,8H/t8-/m0/s1 |
InChI Key |
GSWLFBVUQNAZTE-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C=O)OC(=O)C(Cl)(Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C=O)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-2-oxo-1-phenylethyl dichloroacetate typically involves the reaction of ®-2-chloro-2-oxo-1-phenylethanol with dichloroacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of ®-2-Chloro-2-oxo-1-phenylethyl dichloroacetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Chloro-2-oxo-1-phenylethyl dichloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and dichloroacetic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Major Products
Substitution Reactions: Substituted derivatives with various functional groups.
Hydrolysis: ®-2-chloro-2-oxo-1-phenylethanol and dichloroacetic acid.
Reduction: ®-2-chloro-1-phenylethanol.
Scientific Research Applications
Cancer Treatment
DCA has been investigated as a potential anti-cancer agent due to its ability to reverse the glycolytic phenotype prevalent in many tumors. The following table summarizes key studies demonstrating its efficacy:
These studies indicate that DCA not only inhibits tumor growth but also enhances the effectiveness of existing therapies.
Metabolic Disorders
DCA is recognized for its potential in treating inherited mitochondrial disorders that lead to lactic acidosis. Its ability to lower lactate levels makes it a potent agent for managing conditions characterized by metabolic dysregulation:
- Lactic Acidosis : DCA has been confirmed as the most effective lactate-lowering agent in clinical use, with studies showing significant reductions in circulating lactate levels in patients with various forms of lactic acidosis .
- Pulmonary Hypertension : Research indicates that DCA may improve outcomes in patients suffering from pulmonary hypertension, although more extensive clinical trials are needed .
Safety and Toxicity
While DCA shows promise as a therapeutic agent, it is not without risks. The main toxicity associated with DCA is reversible peripheral neuropathy, which poses challenges for long-term use. Additionally, high doses have been linked to liver cancer in rodent models, although no such evidence has been observed in humans .
Mechanism of Action
The primary mechanism of action of ®-2-Chloro-2-oxo-1-phenylethyl dichloroacetate involves the inhibition of pyruvate dehydrogenase kinase. This inhibition leads to the activation of the pyruvate dehydrogenase complex, which shifts cellular metabolism from glycolysis to oxidative phosphorylation. This metabolic shift can reduce the proliferation of cancer cells by decreasing their glycolytic activity and increasing oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(R)-2-Chloro-2-oxo-1-phenylethyl Formate
This analog replaces the dichloroacetate group with a formate ester.
Key Differences (Table 2):
| Property | Dichloroacetate (Target) | Formate Analogue |
|---|---|---|
| Molecular Formula | C₁₀H₉ClO₃ | C₉H₇ClO₃ |
| Molar Mass | 212.63 g/mol | 198.60 g/mol |
| Hazard Profile | Irritant (skin/eyes) | Severe corrosion (H314) |
| Storage | Inert gas, 2–8°C | Inert atmosphere, 2–8°C |
| Application | Broad acylation | Specialized acylations |
The formate analogue exhibits higher toxicity (H314 hazard statement) due to its reactive formyl group, necessitating stricter handling protocols compared to the dichloroacetate derivative .
Dichloroacetate (DCA) and 2-Chloropropionate
Toxicological and Metabolic Comparison (Table 3):
| Parameter | Dichloroacetate (DCA) | 2-Chloropropionate |
|---|---|---|
| Oral LD₅₀ (mice) | 32.1 ± 1.1 mmol/kg | 15.4 ± 0.1 mmol/kg |
| Ketogenesis | Markedly increased | Mild increase |
| Neurotoxicity | Hind limb weakness | Severe testicular degeneration |
| Clinical Potential | Antidiabetic/antilipidemic | Limited due to toxicity |
DCA demonstrates lower acute toxicity but stronger ketogenic effects, whereas 2-chloropropionate causes severe reproductive toxicity, limiting its therapeutic utility .
Sodium Chloroacetate
A simpler derivative, sodium chloroacetate (C₂H₃ClO₂·Na), is used industrially but shares handling risks with chloroacetyl compounds.
Biological Activity
(R)-2-Chloro-2-oxo-1-phenylethyl dichloroacetate is a derivative of dichloroacetate (DCA), a compound that has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and cancer treatment. This article reviews the biological activity of this compound, synthesizing findings from diverse studies to present a comprehensive overview.
DCA, and by extension its derivatives, primarily acts by inhibiting pyruvate dehydrogenase kinase (PDK), leading to the activation of the pyruvate dehydrogenase (PDH) complex. This mechanism promotes aerobic metabolism and reduces reliance on glycolysis, which is often upregulated in cancer cells.
- Metabolic Effects : DCA has been shown to decrease blood glucose levels by inhibiting hepatic glucose synthesis and enhancing glucose clearance in peripheral tissues. This action is particularly relevant for diabetes management as it does not stimulate insulin secretion .
- Anti-Cancer Properties : Research indicates that DCA can reverse the glycolytic phenotype prevalent in many cancers, such as breast cancer. By promoting oxidative phosphorylation, DCA reduces tumor growth and metastasis in various cancer models .
Table 1: Summary of Biological Activities of this compound
Case Studies
Several experimental studies have explored the efficacy of DCA and its derivatives in clinical settings:
- Diabetes Management : In a clinical trial involving patients with non-insulin-dependent diabetes, DCA administration led to significant reductions in blood glucose levels and circulating triglycerides, demonstrating its potential as an oral antidiabetic agent .
- Cancer Treatment : A notable study investigated the effects of DCA on 13762 MAT rat mammary adenocarcinoma cells. The results showed a 58% reduction in lung metastases when treated with DCA, highlighting its promise as an anti-cancer agent .
Toxicological Considerations
While DCA has shown beneficial effects, it is essential to consider its safety profile. Toxicological reviews indicate that chronic exposure to DCA can lead to liver toxicity and other metabolic alterations. Therefore, further research is needed to establish safe dosage levels for long-term use .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-2-chloro-2-oxo-1-phenylethyl dichloroacetate, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound can be synthesized via esterification of dichloroacetic acid with a chiral precursor. For example, allyl esters of substituted phenylglyoxylic acids (e.g., 4-chlorophenylglyoxylic acid) are synthesized using acylation under anhydrous conditions, yielding ~80% isolated product after purification . Enantiomeric purity is achieved via chiral chromatography or asymmetric catalysis, with monitoring by chiral HPLC or polarimetry.
Q. How can the crystal structure and molecular conformation of this compound be characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard for determining absolute configuration and hydrogen-bonding networks . Key parameters include bond angles, torsion angles (e.g., C-Cl and C=O groups), and intermolecular interactions. Synchrotron radiation may enhance resolution for small-molecule crystallography.
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer :
- Purity : High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C, DEPT-135) confirm molecular identity. For example, ¹H NMR signals at δ 5.2–5.5 ppm typically indicate ester protons .
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking degradation products (e.g., hydrolysis to dichloroacetic acid).
Advanced Research Questions
Q. How does the compound interact with biological targets, such as pyruvate dehydrogenase kinase (PDK), and what experimental models validate its metabolic effects?
- Methodological Answer : Dichloroacetate derivatives inhibit PDK, shifting cellular metabolism from glycolysis to glucose oxidation. In vitro assays (e.g., mitochondrial respiration in glioblastoma cells) measure oxygen consumption rates (OCR) via Seahorse XF analyzers. In vivo, rodent models of cancer (e.g., xenografts) assess tumor suppression via PET imaging (¹⁸F-FDG uptake) . Dose-response curves (IC₅₀: 5–20 mM) and synergy studies with metformin are critical .
Q. What computational strategies predict retrosynthetic pathways or intermolecular interactions for this compound?
- Methodological Answer :
- Retrosynthesis : AI-driven tools (e.g., Reaxys/Pistachio databases) propose one-step routes from precursors like 2-chloro-5-oxofuran-2-acetate .
- Interactions : Density functional theory (DFT) calculates hydrogen-bonding motifs (e.g., C=O···H-N). Graph set analysis (Etter’s rules) classifies motifs like for dimeric aggregates in crystals .
Q. How do stereochemical variations (e.g., R vs. S enantiomers) impact biological activity or crystallization behavior?
- Methodological Answer : Enantiomers are compared via:
- Biological assays : PDK inhibition efficacy (e.g., R-enantiomer shows 3-fold higher activity in endometrial cancer cells ).
- Crystallography : R-configuration induces specific packing via CH/π interactions (e.g., phenyl ring stacking at 3.6 Å spacing) .
Q. What strategies mitigate toxicity or off-target effects in preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
